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Compound of Interest

Compound Name: Lewis-b tetrasaccharide

CAS No.: 80081-06-7

Cat. No.: B164667 Get Quote

Executive Summary
The Lewis-b antigen (Le^b) is a fucosylated tetrasaccharide and a critical histo-blood group

antigen (HBGA) found on gastric epithelial surfaces and in secretions. Chemically defined as

Fuc

1-2Gal

1-3(Fuc

1-4)GlcNAc, Le^b acts as a high-affinity ligand for the Helicobacter pylori adhesin BabA (Blood
group antigen-binding Adhesin). Understanding the stereochemical rigidity, enzymatic
synthesis, and ligand-receptor thermodynamics of Le^b is essential for developing anti-
adhesive therapeutics and diagnostic glycan arrays. This guide synthesizes the structural
chemistry, synthetic protocols, and binding kinetics required for high-level R&D applications.

Molecular Architecture & Stereochemistry
Structural Definition
Le^b is a Type 1 chain derivative. Unlike Type 2 chains (found in Le^y), which possess a Gal

1-4GlcNAc backbone, Le^b is built upon a Gal

1-3GlcNAc core. Its defining feature is difucosylation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b164667?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-2 Fucosylation: At the terminal Galactose (H-antigen determinant).

1-4 Fucosylation: At the sub-terminal N-Acetylglucosamine (Lewis determinant).[1]

IUPAC Name:

-L-Fucopyranosyl-(1

2)-

-D-galactopyranosyl-(1

3)-[

-L-fucopyranosyl-(1

4)]-2-acetamido-2-deoxy-

-D-glucopyranose.[1]

Conformational Dynamics (The "Stacked" State)
In aqueous solution, Le^b adopts a highly restricted conformation due to steric crowding

between the two fucose residues.

Fuc-Fuc Interaction: The Fuc

1-2 and Fuc

1-4 residues are spatially proximate. NMR NOESY studies reveal a "stacked" conformation
where the hydrophobic faces of the fucose rings interact.

The "Tyrosine Clamp" Pre-organization: This rigid solution-state conformation pre-organizes

the glycan for binding. When interacting with H. pylori BabA, the protein utilizes a "Tyrosine

clamp" (specifically Tyr132, Tyr243 in some strains) to lock this conformation, but the

entropic penalty is minimized because Le^b is already sterically constrained.

Protocol: Chemo-Enzymatic Synthesis of Le^b
Rationale: While total chemical synthesis (using thioglycoside donors) is possible, it is labor-

intensive and requires extensive protecting group manipulation. For drug development and
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array printing, a one-pot multienzyme (OPME) approach is superior in yield and stereochemical

purity.

Reagents & Systems
Acceptor: Gal

1-3GlcNAc

-ProN

(Type 1 chain with propyl azide linker for conjugation).

Donors: Guanosine 5'-diphosphate-L-fucose (GDP-Fuc).

Enzymes:

Hp

1,2FT (Helicobacter pylori

1-2 Fucosyltransferase).

Hp

1,3/4FT (Helicobacter pylori

1-3/4 Fucosyltransferase).

Alkaline Phosphatase (AP) to degrade inhibiting GDP byproduct.

Step-by-Step Workflow
Reaction Assembly: In a 50 mL centrifuge tube, dissolve Type 1 acceptor (10 mM final) and

GDP-Fuc (2.5 eq) in Tris-HCl buffer (100 mM, pH 7.5).

Cofactor Addition: Add MnCl

(10 mM) and MgCl

(10 mM). These divalent cations are obligate cofactors for the glycosyltransferases.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Initiation: Add Hp

1,2FT (2 U/mL) and Hp

1,3/4FT (2 U/mL). Add Alkaline Phosphatase (5 U/mL) to hydrolyze GDP to GMP/Pi, driving
the reaction forward (Le Chatelier’s principle).

Incubation: Incubate at 37°C with gentle agitation (100 rpm) for 24–48 hours. Monitor

consumption of acceptor via Thin Layer Chromatography (TLC) (Solvent: n-Propanol:H

O:NH

OH, 6:3:1).

Purification (Self-Validating Step):

Quench reaction by heating to 95°C for 5 min (denatures enzymes).

Centrifuge (10,000 x g, 10 min) to remove precipitate.

Pass supernatant through a Bio-Gel P-2 size exclusion column or C18 reverse-phase

HPLC (Gradient: 0-20% MeOH in H

O).

Validation: Mass Spectrometry (ESI-MS) must show [M+H]+ or [M+Na]+ peak

corresponding to the difucosylated product (Calc. MW: ~675.63 Da).[2]

Physicochemical & Analytical Profiling
Quantitative Data Summary
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Property Value / Characteristic Notes

Molecular Formula

C

H

NO

Molecular Weight 675.63 g/mol Monoisotopic

Solubility
High in H

O (>50 mM)
Due to multiple -OH groups

pKa ~12-13 (Sugar -OH) Neutral at physiological pH

Critical Stability Acid labile < pH 4.0
Fucosidic bonds hydrolyze

rapidly in acid

Key NMR Diagnostic Signals (D O, 600 MHz)
Use these shifts to validate structural integrity.

Residue Atom H (ppm) Multiplicity C (ppm)
Diagnostic
Feature

Fuc (

1-2)
H-1 5.00 - 5.35

d,

Hz
~100.5

Anomeric

-linkage

Fuc (

1-2)
H-6 1.20 - 1.28 d ~16.5

Methyl

doublet

(Shielded)

Fuc (

1-4)
H-1 4.85 - 5.10

d,

Hz
~99.8

Anomeric

-linkage

Fuc (

1-4)
H-6 1.10 - 1.18 d ~16.8

Methyl

doublet

GlcNAc N-Ac 2.00 - 2.05 s ~23.0 Acetyl methyl
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Biological Interface: The BabA Interaction
The primary pharmacological interest in Le^b is its role as a receptor for H. pylori.

Binding Mechanism
The interaction is not merely hydrophobic; it is a complex network of hydrogen bonds.

The "H-Bond Network": Crystal structures (e.g., PDB 5F7M) reveal that BabA forms

hydrogen bonds with Fuc1 (the

1-2 Fuc), GlcNAc3, Fuc4 (the

1-4 Fuc), and Gal5.

Critical Residues: The BabA loop containing Asp233 and Ser244 is critical. A mutation here

destroys binding.

Avidity vs. Affinity:

Monovalent

: ~200–250

M (Weak).

Multivalent (Bacterial surface): High avidity is achieved via the "Velcro effect," effectively

lowering the apparent

to the nanomolar range.

Visualization & Pathways
Biosynthetic Pathway (Type 1 Chain)
This diagram illustrates the specific enzymatic steps distinguishing Le^b from H-antigen and

Le^a.
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Caption: Enzymatic biosynthesis of Lewis-b. The primary route involves FUT2 acting on the

Type 1 precursor followed by FUT3. The dashed line represents a kinetically unfavorable

pathway.

Experimental Workflow: Surface Plasmon Resonance
(SPR)
A self-validating workflow for determining

of Le^b against BabA.
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1. Chip Activation
(CM5 Sensor Chip + EDC/NHS)

2. Ligand Immobilization
(BSA-Lewis-b Conjugate)

Amine Coupling

3. Reference Channel
(BSA only / Blocked)

4. Analyte Injection
(Recombinant BabA, 0-500 uM)

Subtraction

5. Data Fitting
(1:1 Langmuir Model)

Sensogram Analysis

Click to download full resolution via product page

Caption: SPR workflow for kinetic analysis. Critical control involves a reference channel with

non-fucosylated carrier protein to subtract non-specific binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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